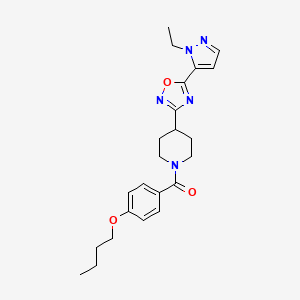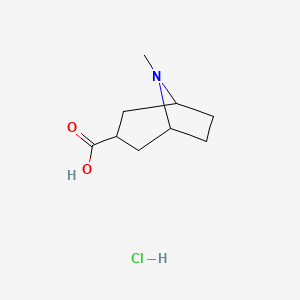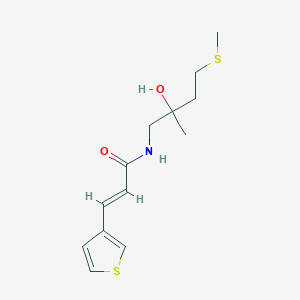
(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties that make it a promising candidate for use in drug development, material science, and other areas of research.
科学的研究の応用
Chemistry and Biochemistry of Acrylamide
Acrylamide is an industrially significant chemical used in polyacrylamide production, with applications ranging from soil conditioning to wastewater treatment. Its formation in food during high-temperature cooking processes has raised concerns about its safety, leading to extensive research into its chemistry, biochemistry, and toxicology (Friedman, 2003). Understanding these aspects is crucial for identifying potential applications and safety measures for chemicals with similar structures or functionalities.
Industrial and Environmental Applications
Acrylamide's primary use in synthesizing polyacrylamide highlights its importance in various industrial and environmental applications. Polyacrylamides are employed in enhancing solid/liquid separation, suggesting potential areas where structurally related compounds might be useful. The environmental fate of polyacrylamide-based flocculants, including aspects like transfer, degradation, and potential acrylamide release, has been reviewed, emphasizing the importance of understanding environmental impacts and degradation pathways for related chemicals (Guézennec et al., 2015).
Coordination Chemistry
The coordination chemistry of acrylamide with transition metals has been explored, indicating its potential role in forming complexes that could have industrial or pharmaceutical applications. Although acrylamide's coordination is not directly related to the specified compound, understanding the coordination behavior of similar molecules can provide insights into possible applications in catalysis, material science, or drug design (Girma et al., 2005).
Toxicology and Safety
Acrylamide's toxicological profile, including its neurotoxic, genotoxic, and carcinogenic effects, underscores the importance of safety assessments for any chemical used in industrial applications or present in consumer products. Detailed studies on its metabolism, toxic effects, and mechanisms of action are essential for ensuring safety and mitigating potential health risks (Exon, 2006). Similar safety and toxicological assessments would be crucial for any structurally related compounds, especially those used in food processing or that might result in consumer exposure.
特性
IUPAC Name |
(E)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S2/c1-13(16,6-8-17-2)10-14-12(15)4-3-11-5-7-18-9-11/h3-5,7,9,16H,6,8,10H2,1-2H3,(H,14,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHFLJGSOMKIRS-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C=CC1=CSC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCSC)(CNC(=O)/C=C/C1=CSC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-3-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2823574.png)
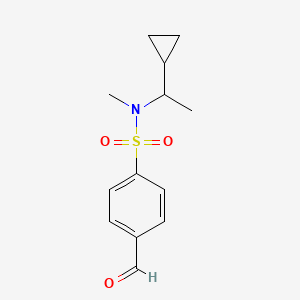

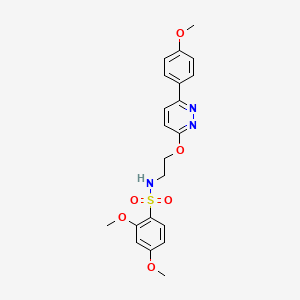
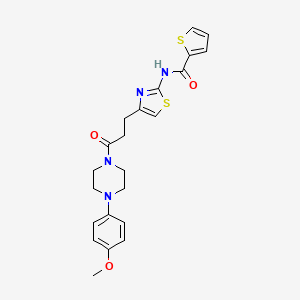
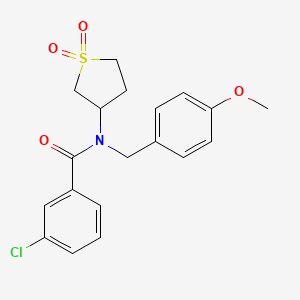
![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2823582.png)

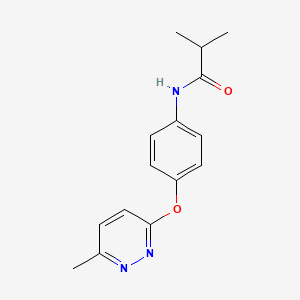

![N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2823588.png)
